
Evernimicin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du SCH-27899 implique des procédures complexes en plusieurs étapes. La synthèse totale de l'éverninomicine 13 384-1, un composé apparenté, fournit des informations sur les voies de synthèse. Les étapes clés incluent des réactions de métathèse d'oléfines, une glycosylation dirigée par le soufre et la formation de fluorure d'acyle .
Méthodes de production industrielle
Les méthodes de production industrielle du SCH-27899 ne sont pas largement documentées. La production implique probablement des procédés de fermentation utilisant des souches spécifiques d'actinomycètes, suivis d'étapes d'extraction et de purification .
Analyse Des Réactions Chimiques
Mechanism of Action
Evernimicin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Key findings include:
-
Binding Specificity : Binds exclusively to the 50S subunit in Escherichia coli and Staphylococcus aureus with dissociation constants (Kd) of 84–160 nM .
-
Inhibition of Translation :
Ribosomal Binding Site
This compound interacts with evolutionarily conserved regions of the ribosome:
RNA and Protein Interactions
Structural Insights
-
Cryo-EM/Crystallography :
Inhibition of Translation
This compound primarily blocks the elongation phase:
-
Template Dependency :
-
Misreading Assays : No evidence of transcript misreading, unlike aminoglycosides .
Competition and Specificity
-
Avilamycin Competition : Structurally similar avilamycin competes for binding (500-fold excess reduces this compound-ribosome complexes by >90%) .
-
No Cross-Resistance : Minimal overlap with binding sites of macrolides, chloramphenicol, or tetracyclines .
Resistance Mechanisms
Resistance arises via:
Structural Comparison with Avilamycin
Thermodynamic and Kinetic Data
This compound’s unique binding site and lack of cross-resistance with other antibiotics make it a promising candidate for combating multidrug-resistant pathogens. Its structural and mechanistic insights provide a foundation for designing derivatives with enhanced efficacy.
Applications De Recherche Scientifique
In Vitro Studies
Evernimicin exhibits strong antimicrobial activity against various Gram-positive pathogens. Notably, it has demonstrated effectiveness against:
- Methicillin-resistant Staphylococcus aureus (MRSA) : The minimum inhibitory concentration (MIC) for MRSA strains has been reported as low as 0.4 μg/ml, indicating potent activity compared to traditional treatments like vancomycin .
- Enterococcus spp. : this compound showed high efficacy against Enterococcus species, including vancomycin-resistant strains .
- Streptococcus pneumoniae : Clinical isolates have shown susceptibility to this compound, making it a candidate for treating pneumococcal infections .
The following table summarizes the MIC values of this compound against selected pathogens:
Pathogen | MIC (μg/ml) |
---|---|
MRSA | 0.4 |
Erythromycin-resistant S. aureus | 0.8 |
Enterococcus faecalis | 0.5 |
Streptococcus pneumoniae | 0.5 |
In Vivo Studies
In vivo studies have confirmed the bacteriostatic properties of this compound in animal models. For instance, in a rat model of MRSA endocarditis, this compound was shown to significantly reduce bacterial counts and mortality rates compared to controls, although its effects were primarily bacteriostatic rather than bactericidal .
Clinical Trials
This compound underwent several clinical trials to assess its safety and efficacy:
- Phase II and III Trials : These trials aimed to evaluate this compound's effectiveness against serious infections caused by Gram-positive bacteria. However, clinical development was halted due to insufficient advantages over existing treatments .
- Pneumococcal Pneumonia : Preliminary reports suggested potential usefulness in treating pneumococcal pneumonia, but further studies were not pursued following the cessation of broader clinical development .
Pharmacokinetics and Dosing
Pharmacokinetic studies have indicated that this compound's efficacy is influenced by drug exposure metrics such as the area under the concentration-time curve (AUC) relative to the MIC (AUC/MIC). Optimal dosing strategies have been proposed based on these pharmacodynamic targets, with simulations suggesting effective dosing ranges from 6 to 9 mg/kg body weight .
Mécanisme D'action
SCH-27899 exerts its effects by inhibiting protein synthesis in bacteria. It binds to a specific site on the bacterial ribosome, interfering with the translation process. Mutations in ribosomal protein L16 have been shown to confer reduced susceptibility to SCH-27899, indicating its target site .
Comparaison Avec Des Composés Similaires
Composés similaires
Vancomycine : Un autre antibiotique glycopeptidique actif contre les bactéries Gram-positives.
Quinupristine/Dalfopristine : Un antibiotique combiné utilisé pour traiter les infections bactériennes résistantes.
Unicité
Le SCH-27899 est unique en raison de sa structure d'oligosaccharide et de son activité puissante contre un large spectre de bactéries Gram-positives, y compris celles résistantes à d'autres antibiotiques .
Activité Biologique
Evernimicin, also known as SCH 27899, is a novel oligosaccharide antibiotic that exhibits significant biological activity against a variety of gram-positive and some gram-negative bacteria. Its mechanism of action primarily involves the inhibition of protein synthesis by binding to the 50S ribosomal subunit. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.
This compound selectively binds to the 50S ribosomal subunit, inhibiting protein synthesis in bacteria. Research indicates that it does not promote transcript misreading, which is a common side effect of other antibiotics. In cell-free translation assays, this compound demonstrated a 50% inhibitory concentration (IC50) of approximately 125 nM for both Staphylococcus aureus and Escherichia coli ribosomes .
Binding Characteristics
The binding of this compound to the ribosome occurs at a unique site distinct from other antibiotics such as avilamycin, which binds to the 30S subunit. The specificity of this compound's action is underscored by its lack of inhibition in eukaryotic ribosomes (e.g., rabbit reticulocytes and wheat germ) at concentrations up to 40 μg/ml .
Antimicrobial Activity
This compound has been evaluated against a range of gram-positive pathogens, including Streptococcus pneumoniae, Enterococcus faecalis, and methicillin-resistant Staphylococcus aureus (MRSA). The results from various studies are summarized in Table 1 below.
Pathogen | MIC90 (mg/L) | Range (mg/L) | Reference |
---|---|---|---|
Streptococcus pneumoniae | 0.047 | 0.012 - 0.1 | |
MRSA | 1.0 | 0.25 - 2.0 | |
Enterococcus faecalis | 1.0 | 0.5 - 2.0 | |
Enterococcus faecium | 1.0 | 0.5 - 2.0 |
These values indicate that this compound exhibits potent activity against these pathogens, often outperforming established antibiotics like vancomycin.
Clinical Studies
A significant clinical study involving over 4,500 isolates demonstrated the efficacy of this compound in treating infections caused by gram-positive bacteria. The study utilized E-test methods to determine minimum inhibitory concentrations (MICs) and assessed pharmacokinetic/pharmacodynamic (PK/PD) relationships using a neutropenic murine thigh infection model .
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of this compound was analyzed in healthy volunteers and patients with hypoalbuminemia, revealing similar protein binding characteristics across groups. Monte Carlo simulations indicated that achieving an area under the concentration-time curve to MIC ratio (AUC/MIC) was crucial for predicting microbiological efficacy .
Case Studies
In vivo studies have shown that this compound effectively reduces bacterial loads in experimental models of enterococcal infections and other gram-positive bacterial infections. For instance, in a study involving animals treated with this compound, a significant reduction in bacterial density within vegetations was observed .
Propriétés
Numéro CAS |
109545-84-8 |
---|---|
Formule moléculaire |
C70H97Cl2NO38 |
Poids moléculaire |
1631.4 g/mol |
Nom IUPAC |
[(2R,3R,4R,6S)-6-[(2R,2'R,3'S,3aR,4R,4'R,6S,7S,7aR)-6-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5S,6S)-6-[(3aR,3'aS,4R,6'S,7R,7'R,7aS,7'aS)-7-(2,4-dihydroxy-6-methylbenzoyl)oxy-7'-hydroxyspiro[3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-4,2'-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6'-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4',7-dihydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-[(2S,4S,5R,6S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate |
InChI |
InChI=1S/C70H97Cl2NO38/c1-24-15-31(74)16-32(75)40(24)61(82)100-36-22-94-70(60-53(36)92-23-93-60)108-37-21-91-63(46(79)52(37)109-70)106-65-56(89-13)45(78)51(35(101-65)20-86-10)104-64-47(80)55(50(87-11)27(4)97-64)105-66-57(81)68(9)59(30(7)98-66)110-69(111-68)18-33(76)48(28(5)107-69)102-38-17-34(99-39-19-67(8,73(84)85)58(90-14)29(6)96-39)49(26(3)95-38)103-62(83)41-25(2)42(71)44(77)43(72)54(41)88-12/h15-16,26-30,33-39,45-53,55-60,63-66,74-81H,17-23H2,1-14H3/t26-,27-,28-,29+,30-,33-,34-,35-,36-,37+,38+,39+,45+,46-,47-,48-,49-,50+,51-,52-,53+,55-,56+,57-,58+,59-,60-,63+,64+,65+,66+,67+,68-,69-,70-/m1/s1 |
Clé InChI |
UPADRKHAIMTUCC-OWALTSPQSA-N |
SMILES |
CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(C(C4(O3)C)O)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)OC1CC(C(C(O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |
SMILES isomérique |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@]3(C[C@H]2O)O[C@@H]4[C@H](O[C@H]([C@H]([C@]4(O3)C)O)O[C@@H]5[C@H]([C@@H](O[C@@H]([C@@H]5OC)C)O[C@@H]6[C@H](O[C@H]([C@H]([C@H]6O)OC)O[C@H]7[C@@H]([C@H]8[C@H](CO7)O[C@@]9(O8)[C@H]1[C@H]([C@@H](CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)O[C@H]1C[C@]([C@H]([C@@H](O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |
SMILES canonique |
CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(C(C4(O3)C)O)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)OC1CC(C(C(O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |
Synonymes |
evernimicin everninomicin everninomycin SCH 27899 SCH-27899 Ziracin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.